2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethanone: is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: CHNOS
Molecular Weight: 376.4 g/mol
This compound combines a triazine ring, furan moieties, and a phenothiazine unit, making it intriguing for various applications.
Preparation Methods
Synthetic Routes:
Oxadiazole-Thiol Synthesis:
Industrial Production:
Chemical Reactions Analysis
Reactivity:
Oxidation: The furan rings are susceptible to oxidation under appropriate conditions.
Substitution: The sulfanyl group can undergo nucleophilic substitution reactions.
Reduction: Reduction of the triazine ring may yield interesting derivatives.
- Thionyl Chloride (SOCl2) : Used for thionation of the oxadiazole intermediate.
- Hydrazine Hydrate (N2H4·H2O) : Converts the oxadiazole to the corresponding hydrazide.
- Hydrogenation Catalysts : Employed for reduction reactions.
- The final compound itself is the major product.
- By modifying reaction conditions, various derivatives can be obtained.
Scientific Research Applications
- Organic Electronics : Its unique structure makes it a potential candidate for organic semiconductors in transistors and photovoltaic devices.
- Medicinal Chemistry : Investigated for its potential as an anticancer or antimicrobial agent.
- Materials Science : Used in the development of functional materials.
Mechanism of Action
- Targets : The compound likely interacts with cellular proteins or enzymes due to its diverse functional groups.
- Pathways : Further research is needed to elucidate specific pathways.
Comparison with Similar Compounds
Properties
Molecular Formula |
C25H16N4O3S2 |
---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
2-[[5,6-bis(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl]-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C25H16N4O3S2/c30-22(29-16-7-1-3-11-20(16)34-21-12-4-2-8-17(21)29)15-33-25-26-23(18-9-5-13-31-18)24(27-28-25)19-10-6-14-32-19/h1-14H,15H2 |
InChI Key |
BGWMMQJUPSVPCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CSC4=NC(=C(N=N4)C5=CC=CO5)C6=CC=CO6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.